molecular formula C7H5Cl2FO B1459775 2,3-Dichloro-5-fluoroanisole CAS No. 1806329-27-0

2,3-Dichloro-5-fluoroanisole

Cat. No. B1459775
CAS RN: 1806329-27-0
M. Wt: 195.01 g/mol
InChI Key: CDNUSLNDKCWZHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3-Dichloro-5-fluoroanisole is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing this compound have been reported .


Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon, hydrogen, chlorine, fluorine, and oxygen . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It’s important to note that the properties of a compound can influence its reactivity, stability, and applications in various fields.

Scientific Research Applications

Structural and Conformational Studies

Studies on the molecular structure and conformation of fluoroanisole derivatives, including 2,3-Dichloro-5-fluoroanisole, provide insight into their physical properties and potential applications in material science and chemical synthesis. Investigations using gas-phase electron diffraction, ab initio, and density functional theory calculations reveal detailed information about the molecular geometries and conformational dynamics of these compounds. Such research is crucial for understanding how variations in halogenation and substitution patterns on the anisole framework influence molecular behavior, which is essential for designing new materials and chemicals with tailored properties (Dorofeeva et al., 2006).

Spectroscopy and Ionization Studies

Resonant two-photon ionization (R2PI) spectroscopy and theoretical calculations on chloro-fluoroanisole isotopomers shed light on the effects of conformation and isotopic substitution on their electronic properties. These studies are pivotal in the field of physical chemistry, providing essential data on the electronic transitions, ionization energies, and vibrational frequencies of molecules. This information is crucial for applications in molecular photonics, quantum computing, and the development of new spectroscopic techniques (Yu et al., 2011).

Metal-Organic Frameworks (MOFs) for Separation

The application of MOFs in separating fluoroarene mixtures, including those similar to this compound, presents a novel approach to overcoming challenges in organic synthesis and purification. By leveraging the unique interactions between fluoroarenes and the Mg2+ coordination sites within MOFs, researchers have developed methods to achieve unprecedented selectivities in the separation of fluoroarene mixtures. This research has significant implications for the pharmaceutical and chemical industries, where the purification of complex mixtures is a common and often challenging requirement (Zick et al., 2021).

Fluorine in Drug Design

Investigations into the role of fluorination, as seen in fluoroanisole derivatives, have highlighted its impact on the physicochemical and pharmacokinetic properties of pharmaceutical compounds. Fluorination can significantly alter ligand conformation and is used strategically to improve drug efficacy, selectivity, and metabolic stability. This research underscores the importance of fluorine in drug design, providing insights that guide the development of more effective and targeted therapeutic agents (Xing et al., 2015).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice on safety precautions. For instance, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Currently, the major use of compounds similar to 2,3-Dichloro-5-fluoroanisole is in the protection of crops from pests . It is expected that many novel applications of these types of compounds will be discovered in the future .

properties

IUPAC Name

1,2-dichloro-5-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNUSLNDKCWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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